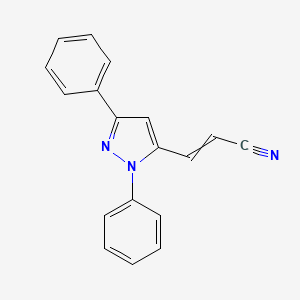
3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile typically involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves using a hydrazone, which produces an azine as a by-product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis with acceptable reaction procedures and quantitative yields. Characterization is typically done using techniques such as 1H NMR, 13C NMR, IR, HRMS, and ESI-MS spectra .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . The conditions often involve refluxing in solvents like ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate typically produces 3,5-diphenyl-1H-pyrazole .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing potential cytotoxic agents.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on cell viability and cytotoxicity.
Wirkmechanismus
The mechanism of action of 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to exhibit cytotoxic activity by reducing cell viability in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes essential for cancer cell survival.
Vergleich Mit ähnlichen Verbindungen
3,5-Diphenyl-1H-pyrazole: Produced from the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
Uniqueness: 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile stands out due to its specific structure, which allows for unique interactions in biological systems. Its derivatives have shown better cytotoxic activity compared to standard drugs like cisplatin .
Eigenschaften
CAS-Nummer |
87995-93-5 |
|---|---|
Molekularformel |
C18H13N3 |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
3-(2,5-diphenylpyrazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13N3/c19-13-7-12-17-14-18(15-8-3-1-4-9-15)20-21(17)16-10-5-2-6-11-16/h1-12,14H |
InChI-Schlüssel |
YNBQFIDSDATAJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=CC#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



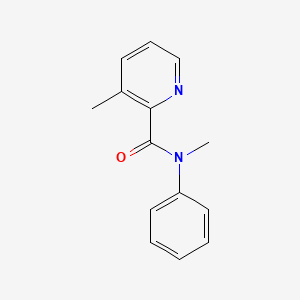
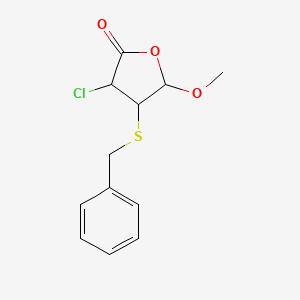
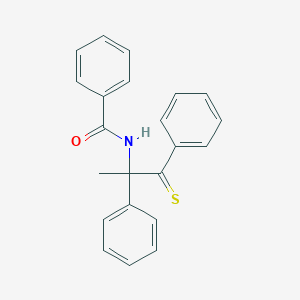
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
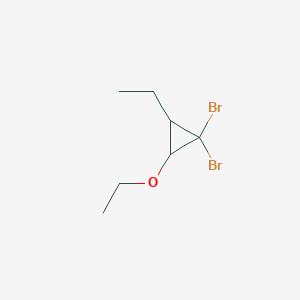
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
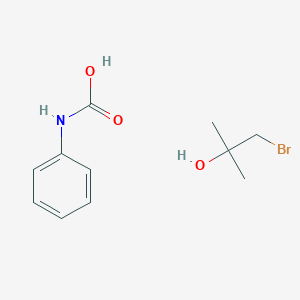
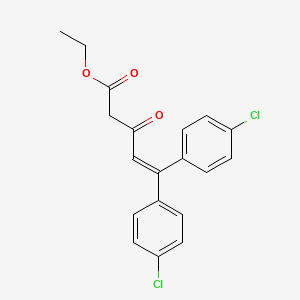
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
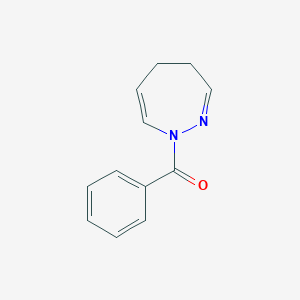
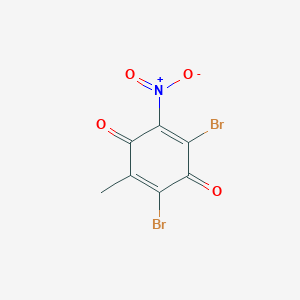
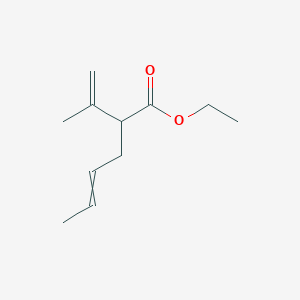
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
